molecular formula C20H25Cl2FN4O2S B610346 (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride CAS No. 2125956-82-1

(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride

Cat. No. B610346
M. Wt: 475.4044
InChI Key: INSNGJNTNAUITD-ULPVBNQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis would involve a step-by-step breakdown of these reactions, including the reagents and conditions required for each step.



Molecular Structure Analysis

This involves the study of the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can give clues about the compound’s structure and purity.


Scientific Research Applications

  • Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units, including compounds structurally related to the query compound, have been synthesized and investigated. These compounds exhibit potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment due to their good solubility, favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2021).

  • A practical synthesis of pharmaceutical intermediates related to the query compound, specifically involving pyrrolo[2,3-b]pyridine derivatives, has been described. These intermediates are crucial in the development of various pharmaceutical compounds (Wang et al., 2006).

  • Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have been synthesized and shown to exhibit antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. These compounds act as cyclin-dependent kinase 1 inhibitors and have shown significant tumor volume inhibition in DMPM xenografts (Carbone et al., 2013).

  • Research on pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, closely related to the query compound, has shown that they possess antibacterial and antifungal properties. These findings are significant for the development of new antimicrobial agents (Hassan et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-known compound, some or all of this information may not be available. It’s always a good idea to consult a variety of sources and speak with experts when conducting this type of analysis.


properties

IUPAC Name

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNGJNTNAUITD-ULPVBNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride

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